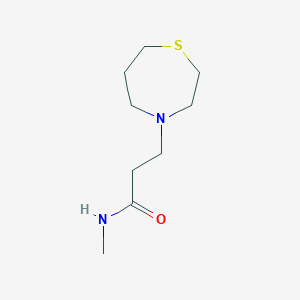
N-methyl-3-(1,4-thiazepan-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(1,4-thiazepan-4-yl)propanamide is a chemical compound that belongs to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with one nitrogen and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(1,4-thiazepan-4-yl)propanamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thioamide under cyclization conditions. For example, reacting 1,4-diaminobutane with carbon disulfide and an alkylating agent can form the thiazepane ring.
N-Methylation: The thiazepane ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the N-methyl thiazepane with a suitable acyl chloride or anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cyclization and methylation steps to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide group to form the corresponding amine.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazepanes depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-(1,4-thiazepan-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand the role of thiazepane derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-methyl-3-(1,4-thiazepan-4-yl)propanamide involves its interaction with specific molecular targets in biological systems. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Thiazepane Derivatives: Other thiazepane derivatives include compounds with different substituents on the ring, such as 1,4-thiazepane-3-carboxamide.
Thiazole Compounds: Thiazoles are five-membered ring analogs with similar sulfur and nitrogen atoms.
Uniqueness: N-methyl-3-(1,4-thiazepan-4-yl)propanamide is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to five-membered thiazoles. Its specific substitution pattern also makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
N-methyl-3-(1,4-thiazepan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-10-9(12)3-5-11-4-2-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXGKOXHEZWOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














